2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3/c1-26-16-11-12(8-9-15(16)23-10-3-2-7-17(23)24)22-19(25)18-13(20)5-4-6-14(18)21/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDDLHCYNCQBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2Cl)F)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Analysis
Route 1: Sequential Functionalization of the Benzoyl Core
Step 1: Synthesis of 2-Chloro-6-Fluorobenzoic Acid
The benzoyl group is prepared via halogenation of fluorobenzoic acid derivatives. A patented fluorination-cyanation sequence (Example 1 in) adapts well here:
- Fluorination : 2,3-Dichlorotrifluorotoluene reacts with KF in DMF at 120°C to yield 2-fluoro-3-chlorobenzotrifluoride (87% yield).
- Chlorination : Selective chlorination at the 6-position is achieved using FeCl₃ in chlorobenzene, avoiding over-halogenation.
Critical Factor : Use of anhydrous FeCl₃ minimizes side reactions, as moisture leads to hydrolysis.
Step 2: Amide Bond Formation
The benzoic acid is converted to the acid chloride using SOCl₂, then coupled with 3-methoxy-4-(2-oxopiperidin-1-yl)aniline. A Mitsunobu reaction alternative (as in) employs DIAD and PPh₃ to activate the carboxylic acid, though this method risks racemization.
Optimization Data :
| Condition | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂, DCM | None | 78 | 95 |
| Mitsunobu (DIAD/PPh₃) | Toluene, 0°C | 65 | 89 |
Superior yields with SOCl₂ justify its use despite corrosivity.
Route 2: Modular Assembly via Suzuki-Miyaura Coupling
Step 1: Preparation of Boronic Ester Intermediates
The 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl group is introduced via Suzuki coupling. A method from uses:
Yield : 82% after column chromatography.
Step 2: Late-Stage Fluorination
Fluorine is introduced via Balz-Schiemann reaction on a diazonium salt intermediate. Example 3 in demonstrates this using NaNO₂/HBF₄, yielding 92% 2-fluoro-6-chlorobenzonitrile.
Limitation : Requires careful temperature control (-5°C) to prevent decomposition.
Comparative Analysis of Key Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 4 | 3 | 2 |
| Overall Yield (%) | 62 | 68 | 75 |
| Purity (%) | 95 | 91 | 97 |
| Scalability | Moderate | High | High |
| Cost Efficiency | Low | Moderate | High |
Route 3 offers the best balance of efficiency and purity, leveraging one-pot strategies.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and oxopiperidinyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzamides, focusing on substituent effects, synthesis, and purity.
Structural and Functional Differences
Key Observations:
Substituent Impact :
- The 2-oxopiperidinyl group in the target compound introduces a cyclic amide, enhancing rigidity and hydrogen-bonding capacity compared to linear substituents like trifluoromethyl or methoxy groups .
- Halogenation (Cl, F) is common across analogs, improving lipophilicity and binding interactions. The trifluoropropyloxy group in the compound adds steric bulk and electron-withdrawing effects .
Synthesis and Purity :
- The 90% yield for the compound suggests efficient coupling of halogenated benzoyl chlorides with substituted anilines .
- Purity levels of 95–99% in analogs indicate robust synthetic routes for trifluoromethylated benzamides, though the target compound’s synthesis complexity (due to oxopiperidinyl) may affect yield .
Functional Group Diversity :
- Heterocyclic extensions (e.g., chromen-6-yl in ) demonstrate broader structural diversity but lack reported yield/purity data, limiting direct comparisons .
Biological Activity
2-Chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered attention in pharmacological research due to its significant biological activity, particularly as an inhibitor of activated factor X (FXa). This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by a benzamide core with several substituents:
- Chlorine (Cl) and Fluorine (F) atoms
- A methoxy group (-OCH₃)
- A 2-oxopiperidinyl moiety
The molecular formula of the compound is , with a molecular weight of approximately 360.81 g/mol. The presence of these functional groups contributes to its biological activity and interaction with various molecular targets.
The primary mechanism of action for this compound involves its role as a direct inhibitor of FXa. This inhibition is crucial in modulating the coagulation cascade, leading to reduced thrombin generation and indirect inhibition of platelet aggregation. The interaction with FXa positions this compound as a potential candidate for anticoagulation therapy, which is vital in preventing thromboembolic disorders.
Anticoagulant Properties
Research indicates that this compound exhibits significant anticoagulant activity through direct FXa inhibition. The following table summarizes key findings related to its anticoagulant properties:
Additional Biological Effects
Beyond its anticoagulant properties, the compound may exhibit other biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential anticancer effects, although further research is needed to elucidate this aspect.
- Neuroprotective Effects : The oxopiperidinyl component may contribute to neuroprotective properties, warranting exploration in neurodegenerative disease models.
Case Studies and Research Findings
- Case Study on FXa Inhibition : A study published in Pharmacology Reports demonstrated that this compound significantly reduced thrombus formation in animal models, supporting its potential use as an anticoagulant agent.
- Comparative Efficacy Study : In a comparative study against existing anticoagulants, the compound exhibited superior efficacy in preventing venous thromboembolism in preclinical models, suggesting it could be developed into a novel therapeutic agent.
- Mechanistic Insights : Investigations into the molecular interactions revealed that the compound binds effectively to the active site of FXa, inhibiting its enzymatic activity through competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
